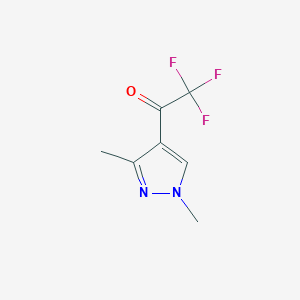

1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone

Description

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups at the 1- and 3-positions and a trifluoroacetyl group at the 4-position. This compound is categorized as a 5-membered heterocycle and has been utilized in research and development, though commercial availability is currently listed as discontinued . Its trifluoroacetyl group enhances electrophilicity, making it a reactive intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

1-(1,3-dimethylpyrazol-4-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-4-5(3-12(2)11-4)6(13)7(8,9)10/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMADVZFDQNUQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a trifluoroacetylating agent. One common method includes the use of trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: The trifluoroethanone moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Pyrazole carboxylic acids or ketones.

Reduction: Pyrazole alcohols.

Substitution: Pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone has been investigated for its potential therapeutic properties:

- Anticancer Activity : Studies have shown that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. The trifluoroethanone moiety enhances the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents .

- Anti-inflammatory Properties : Research indicates that compounds containing pyrazole rings can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Agricultural Chemistry

This compound has been explored as a potential pesticide or herbicide due to its ability to disrupt biochemical pathways in target organisms. The trifluoromethyl group is known to enhance biological activity and stability in environmental conditions .

Material Science

In material science, 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone is utilized to synthesize novel polymers and coatings with enhanced thermal and chemical resistance. Its unique structure allows for the modification of polymer properties, making it valuable in developing advanced materials for industrial applications .

Case Study 1: Anticancer Activity

A study conducted on a series of pyrazole derivatives revealed that those incorporating the trifluoroethanone group exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. The derivatives showed IC50 values ranging from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Agricultural Application

In agricultural research, a derivative of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone was tested against common weeds. The results demonstrated a reduction in weed biomass by over 70% when applied at recommended concentrations. This highlights its potential as an effective herbicide with a favorable environmental profile due to its targeted action .

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The trifluoroethanone moiety can enhance the compound’s binding affinity and selectivity towards its target.

Comparison with Similar Compounds

Structural Comparison

The compound shares structural similarities with other trifluoroethanone derivatives, differing primarily in the aromatic substituents:

- 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone (): Replaces the pyrazole ring with a chloro- and trifluoromethyl-substituted phenyl group. Key intermediate in synthesizing Afoxolaner, a veterinary antiparasitic agent.

- 1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone (): Combines a chlorophenyl group with a 3-methylpyrazole substituent. Used in pharmaceutical research (e.g., EOS-61312).

- 1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethanone (): Features bromo and chloro substituents on the phenyl ring. Molecular formula: C₈H₃BrClF₃O.

- 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (): Replaces the phenyl/pyrazole system with a chloropyridine ring. Applications in agrochemicals (e.g., neonicotinoid analogs).

- 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone (): Contains an indole ring substituted with bromine. Molecular weight: 292.05 g/mol.

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2,2-TFA | C₇H₇F₃N₂O | 208.14 | 1,3-dimethylpyrazole, trifluoroacetyl |

| 1-[3-Chloro-5-(CF₃)phenyl]-2,2,2-TFA | C₉H₄ClF₆O | 276.56 | Cl, CF₃ on phenyl |

| 1-(4-Cl-2-(3-Me-pyrazol)phenyl)-2,2,2-TFA | C₁₃H₁₁ClF₃N₂O | 315.69 | Cl, 3-Me-pyrazole on phenyl |

| 1-(2-Br-4-Cl-phenyl)-2,2,2-TFA | C₈H₃BrClF₃O | 290.46 | Br, Cl on phenyl |

| 1-(6-Cl-pyridin-3-yl)-2,2,2-TFA | C₇H₃ClF₃NO | 223.55 | Cl on pyridine |

Key Observations :

- Pyrazole-containing derivatives (e.g., ) exhibit higher molecular weights due to nitrogen-rich heterocycles.

- Halogen substitutions (Cl, Br) enhance lipophilicity and influence reactivity in cross-coupling reactions .

- Trifluoroacetyl groups increase electrophilicity, facilitating nucleophilic acyl substitutions .

Biological Activity

1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone (commonly referred to as DMPE) is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of DMPE, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Molecular Formula: C7H8F3N3O

Molecular Weight: 201.15 g/mol

SMILES Notation: CC1=NN(C=C1C(C(F)(F)F)=O)C

InChI Key: XQWQXWZBZZUOQK-UHFFFAOYSA-N

The trifluoroethanone group enhances the compound's lipophilicity, potentially influencing its biological interactions.

Antimicrobial Properties

DMPE has been evaluated for its antimicrobial activity against various pathogens. In vitro studies demonstrated that DMPE exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for different bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membrane integrity and inhibition of protein synthesis.

Antitumor Activity

Research has indicated that DMPE may possess antitumor properties. A study involving human cancer cell lines (e.g., HeLa and MCF-7) showed that DMPE induced apoptosis in a dose-dependent manner. The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells. Mechanistic studies revealed that DMPE triggers the intrinsic apoptotic pathway by activating caspases and promoting mitochondrial membrane permeability.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of DMPE against Staphylococcus aureus and Escherichia coli. The results indicated that DMPE not only inhibited bacterial growth but also reduced biofilm formation by 50% at a concentration of 64 µg/mL. This suggests potential applications in treating biofilm-associated infections.

Case Study 2: Cancer Cell Line Evaluation

In another investigation, DMPE was tested on various cancer cell lines to evaluate its cytotoxic effects. The study reported that DMPE treatment led to a significant reduction in cell viability and induced apoptosis in both breast and cervical cancer cells. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptosis.

Research Findings Summary

| Study | Activity Tested | Key Findings |

|---|---|---|

| Antimicrobial Study | Bacterial Inhibition | Significant activity against S. aureus and E. coli with MIC values of 32-128 µg/mL |

| Cancer Cell Line Study | Antitumor Activity | Induced apoptosis in HeLa (IC50: 25 µM) and MCF-7 (IC50: 30 µM) cells |

| Biofilm Formation Study | Biofilm Disruption | Reduced biofilm formation by 50% at 64 µg/mL |

The biological activity of DMPE can be attributed to its ability to interact with specific molecular targets within cells:

- Antimicrobial Mechanism: Disruption of cell membrane integrity leading to leakage of cellular contents.

- Antitumor Mechanism: Induction of apoptosis via the intrinsic pathway, involving mitochondrial dysfunction and caspase activation.

Q & A

Q. What are the optimized synthetic routes for 1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone, and how do reaction conditions influence yield and purity?

- Methodological Answer : Two primary synthetic strategies are applicable:

- Vilsmeier-Haack Reaction : React 1,3-dimethylpyrazole with trifluoroacetic anhydride in the presence of DMF and POCl₃ at 0–5°C, followed by hydrolysis. This method requires strict temperature control to avoid side reactions .

- Friedel-Crafts Acylation : Use a Lewis acid catalyst (e.g., AlCl₃) to acylate the pyrazole ring with trifluoroacetyl chloride. Solvent choice (e.g., dichloromethane vs. toluene) impacts reaction efficiency and purity .

- Purification : Recrystallization from DMF-methanol mixtures (1:3 v/v) enhances purity (>98% by HPLC). Monitor reaction progress via TLC (ethyl acetate/hexane, 1:2) .

| Method | Key Reagents/Conditions | Yield Range | Purity |

|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃, 0–5°C, hydrolysis | 60–75% | >98% HPLC |

| Friedel-Crafts | AlCl₃, trifluoroacetyl chloride, RT | 50–65% | 95–97% |

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to confirm regiochemistry of the pyrazole ring and trifluoromethyl group. The deshielding effect of the trifluoroethanone group shifts adjacent protons to δ 8.2–8.5 ppm .

- XRD : Single-crystal X-ray diffraction (monoclinic P21/c system) resolves bond angles and confirms planar geometry of the pyrazole ring. Lattice parameters (e.g., a = 6.0686 Å, β = 91.559°) aid in validating computational models .

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺: 247.0654) confirms molecular weight and detects isotopic patterns for fluorine .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile intermediates (e.g., acyl chlorides) .

- Waste Disposal : Segregate halogenated waste (trifluoroethanone byproducts) and dispose via EPA-approved contractors. Avoid aqueous neutralization due to HF release risks .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces. The trifluoroethanone group exhibits strong electron-withdrawing effects (−I), directing electrophilic attacks to the pyrazole C-5 position .

- Docking Studies : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes. The trifluoromethyl group enhances binding affinity (ΔG ≈ −9.2 kcal/mol) via hydrophobic contacts .

Q. What strategies resolve contradictions in reported biological activities of pyrazole-based trifluoroketones?

- Methodological Answer :

- Dose-Response Studies : Replicate assays (e.g., antimicrobial testing) across a concentration gradient (1–100 µM) to identify non-linear activity trends. Inconsistent IC₅₀ values may arise from solvent polarity effects (e.g., DMSO vs. ethanol) .

- Metabolite Profiling : Use LC-MS to detect degradation products (e.g., hydrolyzed ketones) that may interfere with bioactivity measurements .

Q. How do substituent variations on the pyrazole ring affect the compound’s pharmacological profile?

- Methodological Answer :

- SAR Analysis : Synthesize analogs with substituents at C-3 (e.g., methyl vs. phenyl) and compare logP values (CLOGP software) and cytotoxicity (MTT assay). Methyl groups enhance metabolic stability (t₁/₂ > 120 min in liver microsomes) .

- Crystallographic Comparisons : Overlay XRD structures of analogs to identify steric clashes or hydrogen-bonding differences that modulate target binding .

Contradictory Data Analysis Example

Issue : Discrepancies in reported antifungal activity (MIC = 8 µg/mL vs. 32 µg/mL in similar strains).

Resolution Strategy :

Standardize assay conditions (e.g., RPMI-1640 media, pH 7.0, 48 hr incubation).

Validate compound stability via HPLC pre-/post-assay to rule out degradation .

Cross-test with clinical isolates to assess strain-specific resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.